molecular formula C18H18N2O5 B1344875 [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-62-3

[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1344875
CAS No.: 1142204-62-3
M. Wt: 342.3 g/mol
InChI Key: IVPYXXPSAWUHSO-UHFFFAOYSA-N
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Description

[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound that features a benzodioxole moiety, an amino group, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Scientific Research Applications

Chemistry

In chemistry, [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has been studied for its potential as an anticancer agent. Its ability to interact with specific cellular targets makes it a promising candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. Research has shown that derivatives of this compound can exhibit significant biological activities, including anti-inflammatory and anticancer properties .

Industry

Industrially, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate. This ester is then subjected to a series of reactions, including chloromethylation, nitrile formation, hydrolysis, and reduction, to introduce the amino group and form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of safer reagents and solvents, as well as the implementation of green chemistry principles, are key factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid include other benzodioxole derivatives and amino acid analogs. These compounds share structural features and may exhibit similar biological activities .

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and potential biological activities. Its synthesis, reactivity, and applications in research and industry make it a valuable subject of study for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

2-(N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-17(10-20(11-18(22)23)14-4-2-1-3-5-14)19-9-13-6-7-15-16(8-13)25-12-24-15/h1-8H,9-12H2,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPYXXPSAWUHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN(CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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